molecular formula C14H21Cl B8584757 1-chlorotetradeca-2,5-diyne

1-chlorotetradeca-2,5-diyne

Cat. No. B8584757
M. Wt: 224.77 g/mol
InChI Key: NKCWGYITRCSPRU-UHFFFAOYSA-N
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Patent
US06511670B1

Procedure details

38 ml of a 1M solution of ethyl magnesium bromide in THF were added dropwise, at room temperature, to a solution of 5 grams of 1-decyne in 15 ml of anhydrous THF, under an inert atmosphere. With the addition complete, the mixture was maintained under stirring for 30 min at room temperature and then heated under reflux for 1 h 30 min. The mixture was cooled to room temperature and then 286 mg of copper(I) chloride were added and the mixture was again heated under reflux for 1 hour. It was then cooled to between 40° C. and 50° C. and 12.5 g of 1,4-dichloro-2-butyne dissolved in 25 ml of anhydrous THF were added. The mixture was refluxed for 1 hour and then maintained under stirring for 15 h at room temperature before heating again under reflux for 2 h. The reaction medium was then cooled to 4° C. and hydrolyzed with care with a saturated aqueous solution of NH4Cl. The medium was then extracted 3 times with diethyl ether and the combined organic phases were washed 3 times with water and then with a saturated aqueous solution of NaCl before being dried over Na2SO4, filtered and concentrated under vacuum in a rotary evaporator. The oily residue containing 1,4-dichloro-2-butyne in excess was purified by distillation under reduced pressure to give 1-chloro-2,5-tetradecadiyne (b.p.=111-114° C., 0.36 mbar) in the form of an orange-colored oil (yield 52.4%).
Name
copper(I) chloride
Quantity
286 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[CH:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Cl:15][CH2:16][C:17]#[C:18][CH2:19]Cl.[NH4+].[Cl-]>C1COCC1.[Cu]Cl>[Cl:15][CH2:16][C:17]#[C:18][CH2:19][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:3.4|

Inputs

Step One
Name
copper(I) chloride
Quantity
286 mg
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
5 g
Type
reactant
Smiles
C#CCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
ClCC#CCCl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With the addition complete, the mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to between 40° C. and 50° C.
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
under stirring for 15 h at room temperature
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
before heating again
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The medium was then extracted 3 times with diethyl ether
WASH
Type
WASH
Details
the combined organic phases were washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of NaCl before being dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum in a rotary evaporator
ADDITION
Type
ADDITION
Details
The oily residue containing 1,4-dichloro-2-butyne
DISTILLATION
Type
DISTILLATION
Details
in excess was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC#CCC#CCCCCCCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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